molecular formula C16H26O14S2 B098437 [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate CAS No. 15410-48-7

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate

Cat. No. B098437
CAS RN: 15410-48-7
M. Wt: 506.5 g/mol
InChI Key: APQICAKGPZGHER-KLHDSHLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a chemical compound used in scientific research for its various properties. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate does not have a specific mechanism of action as it is used as a protecting group for alcohols in organic synthesis. It is a stable compound that can be easily removed under mild conditions to regenerate the alcohol.
Biochemical and Physiological Effects:
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate does not have any specific biochemical or physiological effects as it is not used in biological systems. It is a synthetic compound used in organic synthesis.

Advantages and Limitations for Lab Experiments

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile protecting group that can be used for a wide range of alcohols. However, it has some limitations as well. It is a toxic compound that should be handled with care. It is also an expensive compound that may not be suitable for large-scale synthesis.

Future Directions

There are several future directions for the use of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate. It can be used in the synthesis of new dendrimers with improved properties. It can also be used in the synthesis of new drugs and drug delivery systems. Further research can be done to explore the use of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate in other applications such as imaging and sensing.
Conclusion:
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a synthetic compound used in scientific research for its various properties. It is a versatile protecting group that can be used for a wide range of alcohols. It has several advantages for lab experiments but also has some limitations. Further research can be done to explore its potential in other applications.

Synthesis Methods

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is synthesized by reacting 1,6-hexanediol with acetic anhydride and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting compound is purified by column chromatography to obtain the final product.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has been used in various scientific research applications. It is used as a protecting group for alcohols in organic synthesis. It is also used as a precursor for the synthesis of other compounds. [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has been used in the synthesis of dendrimers, which are highly branched macromolecules that have applications in drug delivery, imaging, and sensing.

properties

CAS RN

15410-48-7

Molecular Formula

C16H26O14S2

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate

InChI

InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1

InChI Key

APQICAKGPZGHER-KLHDSHLOSA-N

Isomeric SMILES

CC(=O)O[C@H](COS(=O)(=O)C)[C@H]([C@@H]([C@@H](COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

15410-54-5

synonyms

1-O,6-O-Bis(methylsulfonyl)-D-mannitol 2,3,4,5-tetraacetate

Origin of Product

United States

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